molecular formula C6H13N3OS B4611785 2-acetyl-N-propylhydrazinecarbothioamide

2-acetyl-N-propylhydrazinecarbothioamide

Cat. No.: B4611785
M. Wt: 175.25 g/mol
InChI Key: PFJHNVBKXXYRAY-UHFFFAOYSA-N
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Description

2-Acetyl-N-propylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a thioamide (-C(S)-NH-) backbone, an acetyl group (-COCH₃) at the second position, and an N-propyl (-CH₂CH₂CH₃) substituent. This compound belongs to a broader class of hydrazine derivatives known for their diverse applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities. The acetyl and propyl groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-acetamido-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-3-4-7-6(11)9-8-5(2)10/h3-4H2,1-2H3,(H,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHNVBKXXYRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-propylhydrazinecarbothioamide typically involves the reaction of propylhydrazinecarbothioamide with acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent side reactions. The reaction can be represented as follows:

Propylhydrazinecarbothioamide+Acetic Anhydride2-acetyl-N-propylhydrazinecarbothioamide+Acetic Acid\text{Propylhydrazinecarbothioamide} + \text{Acetic Anhydride} \rightarrow \text{2-acetyl-N-propylhydrazinecarbothioamide} + \text{Acetic Acid} Propylhydrazinecarbothioamide+Acetic Anhydride→2-acetyl-N-propylhydrazinecarbothioamide+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 2-acetyl-N-propylhydrazinecarbothioamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

2-acetyl-N-propylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyl-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinecarbothioamide Derivatives

Compound Name Acyl Group N-Substituent Key Features
2-Acetyl-N-propylhydrazinecarbothioamide Acetyl (-COCH₃) Propyl (-CH₂CH₂CH₃) Moderate lipophilicity; potential for balanced solubility and reactivity.
2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide Phenoxyacetyl Phenyl (-C₆H₅) Aromatic substituent enhances rigidity; may reduce metabolic stability.
2-[(Benzylsulfanyl)acetyl]-N-cyclopropylhydrazinecarbothioamide Benzylsulfanyl (-S-CH₂C₆H₅) Cyclopropyl (-C₃H₅) Sulfur-containing group improves electron density; strained cyclopropyl may increase reactivity.
N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide Phenoxyacetyl Allyl (-CH₂CH=CH₂) Allyl group introduces unsaturation, potentially enhancing interaction with biological targets.
2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide Adamantylacetyl Morpholinopropyl Bulky adamantyl group increases lipophilicity; morpholine improves solubility.
N-Allyl-2-(phenylacetyl)hydrazinecarbothioamide Phenylacetyl (-COCH₂C₆H₅) Allyl Phenylacetyl may enhance π-π stacking interactions in biological systems.
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide Pyridinylpropanoyl Phenyl Halogen and trifluoromethyl groups improve metabolic resistance and binding affinity.

Electronic and Steric Effects

  • Acetyl vs. Phenoxyacetyl/Benzylsulfanyl Groups: The acetyl group in the target compound is less electron-withdrawing compared to phenoxyacetyl (electron-rich due to oxygen) or benzylsulfanyl (electron-donating sulfur) groups . This difference may influence hydrogen-bonding capacity and metabolic pathways.
  • N-Propyl vs. Bulky Substituents : The linear propyl group offers flexibility and moderate steric hindrance, contrasting with rigid phenyl or bulky adamantyl substituents. This may enhance the target compound’s ability to penetrate cell membranes compared to bulkier analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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